molecular formula C9H8N2OS B561143 4-(Thiazol-2-yloxy)phenylamine CAS No. 105350-49-0

4-(Thiazol-2-yloxy)phenylamine

Cat. No.: B561143
CAS No.: 105350-49-0
M. Wt: 192.236
InChI Key: YKEZUUNVYCTDRU-UHFFFAOYSA-N
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Description

4-(Thiazol-2-yloxy)phenylamine is an organic compound that features a thiazole ring attached to a phenylamine group through an oxygen atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and phenylamine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiazol-2-yloxy)phenylamine typically involves the reaction of 2-chlorothiazole with 4-aminophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the phenoxide ion, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Thiazol-2-yloxy)phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the thiazole or phenylamine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various electrophiles or nucleophiles; reactions are conducted in solvents like dimethylformamide or dichloromethane, often with the aid of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

4-(Thiazol-2-yloxy)phenylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.

    Thiazolylamine: Compounds containing both thiazole and amine groups, similar to 4-(Thiazol-2-yloxy)phenylamine.

Uniqueness

This compound is unique due to the presence of both thiazole and phenylamine moieties linked through an oxygen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

4-(1,3-thiazol-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEZUUNVYCTDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655922
Record name 4-[(1,3-Thiazol-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105350-49-0
Record name 4-[(1,3-Thiazol-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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